3-(2,6-difluorophenyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)benzoic Acid: is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known to be involved in the Suzuki–Miyaura coupling , which involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Its involvement in the suzuki–miyaura coupling suggests it plays a role in carbon–carbon bond formation .
Result of Action
Its role in the suzuki–miyaura coupling suggests it contributes to the formation of carbon–carbon bonds .
Action Environment
The action of 3-(2,6-difluorophenyl)benzoic Acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known to be mild and functional group tolerant . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for synthesizing various substituted benzoic acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.
Major Products:
Oxidation: Products may include carboxylate salts or esters.
Reduction: Products include alcohols or aldehydes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups attached to the benzene ring.
Scientific Research Applications
Chemistry: 3-(2,6-Difluorophenyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzoic acid derivatives. It may also be used in the development of new drugs with improved efficacy and reduced side effects.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and electronic materials.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: Similar structure but lacks the additional phenyl group.
3-Fluorobenzoic Acid: Contains only one fluorine atom at the 3 position.
2,6-Difluorophenylacetic Acid: Similar substitution pattern but with an acetic acid group instead of a benzoic acid group.
Uniqueness: 3-(2,6-Difluorophenyl)benzoic acid is unique due to the presence of both fluorine atoms and the phenyl group, which can significantly alter its chemical and biological properties compared to other benzoic acid derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
3-(2,6-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVDMLBKGVDLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460937 |
Source
|
Record name | 3-(2,6-difluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656305-06-5 |
Source
|
Record name | 3-(2,6-difluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.